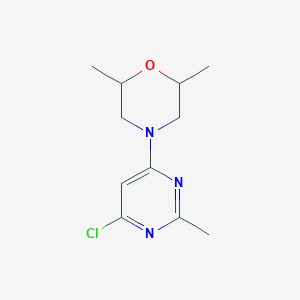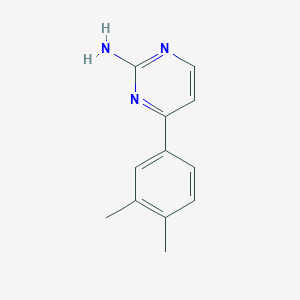![molecular formula C12H11FN2O B1467501 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one CAS No. 1341161-21-4](/img/structure/B1467501.png)
1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one
Übersicht
Beschreibung
The compound “1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the pyrazole ring and the fluorophenyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can participate in various chemical reactions. The fluorophenyl group is a phenyl ring with a fluorine atom attached, which can also affect the reactivity of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to "1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one" have been extensively studied. For instance, Kariuki et al. (2021) reported the synthesis of isostructural compounds with high yields, emphasizing the structural determination via single crystal diffraction, revealing the planarity of the molecule apart from one of the fluorophenyl groups which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021). Similarly, Delgado et al. (2020) synthesized a pyrazoline compound and utilized X-ray diffraction for structural confirmation, highlighting the cohesive weak interactions among neighboring molecules for efficient packing (Delgado et al., 2020). Loh et al. (2013) prepared four pyrazole compounds, demonstrating the significance of X-ray single crystal structure determination in understanding the molecular architecture (Loh et al., 2013).
Biological Activity and Applications
Research into the biological activity of pyrazoline derivatives has revealed their potential as therapeutic agents. For example, Mary et al. (2015) investigated the optimized molecular structure and theoretical aspects of a pyrazoline derivative, highlighting its potential inhibitory activity against TPII and suggesting its role as an anti-neoplastic agent (Mary et al., 2015). Additionally, Shelke et al. (2007) synthesized fluorine-containing pyrazolone derivatives, examining their antimicrobial activity, which underscores the compound's significance in developing new antimicrobial agents (Shelke et al., 2007).
Physicochemical Properties and Sensing Applications
The compound and its derivatives have also been explored for their physicochemical properties and potential use in sensing applications. Kasirajan et al. (2017) designed a simple colorimetric fluorescent chemosensor based on pyrazoline, showcasing its excellent selectivity towards Zn2+ ions over other metal ions, demonstrating the utility of such compounds in environmental monitoring and biological applications (Kasirajan et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(16)11-6-14-15(8-11)7-10-4-2-3-5-12(10)13/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKHDKKEVSSQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)
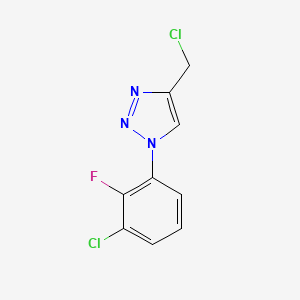


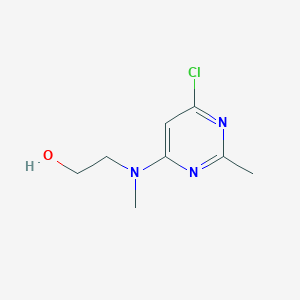
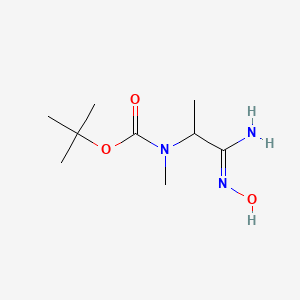
![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467433.png)
![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)
